molecular formula C9H8FNO2 B1425223 4-Cyclopropyl-1-fluoro-2-nitrobenzene CAS No. 769159-85-5

4-Cyclopropyl-1-fluoro-2-nitrobenzene

Cat. No. B1425223
M. Wt: 181.16 g/mol
InChI Key: TUFIOLOCINEBGD-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

Degas the solution of cyclopropyl boronic acid (0.585 g, 6.80 mmol) in dry toluene (6 mL) for 30 minutes. Then added tetrakis(triphenylphosphine) Palladium (0.090 g, 0.089 mmol) and 4-bromo-1-fluoro-2-nitrobenzene (1.0 g, 4.56 mmol) to the solution. The reaction mass was again degassed for 30 minutes and then added potassium carbonate (0.0628 g, 4.55 mmol). The reaction mass was refluxed for 48 h. The excess of solvent was removed under vacuum and the reaction mass was quenched in water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated. The obtained crude was purified by column chromatography to afford 0.700 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 0.74-0.76 (m, 2H), 1.00-1.02 (m, 2H), 2.08 (m, 1H), 7.45-7.48 (m, 2H), 7.83 (d, J=6.9 Hz, 1H); MS [M+H]+: 164.13.
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.0628 g
Type
reactant
Reaction Step Three
Quantity
0.09 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:1]1([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=2)[CH2:3][CH2:2]1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.585 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Step Three
Name
Quantity
0.0628 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was again degassed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was refluxed for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The excess of solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.